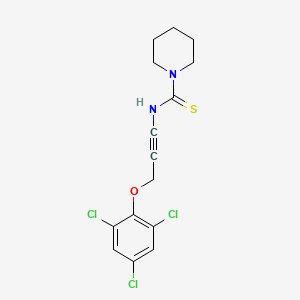

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide

CAS No.:

Cat. No.: VC16581487

Molecular Formula: C15H15Cl3N2OS

Molecular Weight: 377.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15Cl3N2OS |

|---|---|

| Molecular Weight | 377.7 g/mol |

| IUPAC Name | N-[3-(2,4,6-trichlorophenoxy)prop-1-ynyl]piperidine-1-carbothioamide |

| Standard InChI | InChI=1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22) |

| Standard InChI Key | KRASVNYLKKMRIQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=S)NC#CCOC2=C(C=C(C=C2Cl)Cl)Cl |

Introduction

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a synthetic organic compound classified under piperidine derivatives. Its molecular structure combines a piperidine ring, a propynyl group, and a 2,4,6-trichlorophenoxy moiety. This unique configuration contributes to its chemical properties and potential applications in medicinal chemistry and agriculture due to the biological activity associated with trichlorophenoxy compounds .

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C15H15Cl3N2OS |

| Molecular Weight | 377.72 g/mol |

| CAS Number | 23341-91-5 |

| Chemical Structure | Features a piperidine ring linked to a propynyl group and a trichlorophenoxy moiety . |

Structural Features

The compound's structure includes:

-

A piperidine ring, which is a six-membered heterocyclic structure containing nitrogen.

-

A propynyl group, contributing to its reactivity.

-

A 2,4,6-trichlorophenoxy moiety, which is known for its biological activity in agrochemical and pharmaceutical contexts .

Synthesis Pathways

The synthesis of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide involves multi-step reactions:

-

Formation of the Propynyl Intermediate:

-

The synthesis begins with the preparation of the propynyl derivative by reacting appropriate alkynes with chlorinated phenols under controlled conditions.

-

-

Introduction of the Piperidine Ring:

-

The intermediate is then reacted with piperidine derivatives in the presence of carbothioamide reagents.

-

Each step requires precise control over reaction conditions such as temperature and pH to optimize yield and purity .

Analytical Techniques

To confirm its structure and purity, the following analytical methods are employed:

-

Nuclear Magnetic Resonance (NMR):

-

Provides detailed information about the hydrogen and carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups such as carbothioamides through characteristic absorption bands.

-

-

Mass Spectrometry (MS):

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

-

The trichlorophenoxy group is associated with bioactivity against various targets.

-

Potential therapeutic applications include anti-inflammatory or antimicrobial agents pending further biological assays.

Agricultural Use

Due to its structural similarity to other trichlorophenoxy compounds, it may serve as:

-

A precursor for agrochemicals such as herbicides or fungicides.

-

A candidate for pest control agents targeting specific biochemical pathways .

Potential Mechanisms of Action

While detailed mechanisms remain under investigation, preliminary studies suggest:

-

Interaction with enzymatic pathways due to the electron-withdrawing effects of chlorine atoms.

-

Binding to specific biological targets influenced by the piperidine ring's conformational flexibility .

Safety and Environmental Considerations

As with many synthetic compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume